molecular formula C14H12FN B1335255 2-(4-Fluorophenyl)indoline CAS No. 595548-71-3

2-(4-Fluorophenyl)indoline

Cat. No. B1335255
M. Wt: 213.25 g/mol
InChI Key: NUOTVARVLBUZBZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indoline is a compound that is part of a broader class of indole derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and optical properties. While the provided papers do not directly discuss 2-(4-Fluorophenyl)indoline, they do provide insights into the synthesis, characterization, and properties of closely related fluorinated indole derivatives.

Synthesis Analysis

The synthesis of fluorinated indole derivatives is a topic of interest in several of the papers. For instance, the synthesis of indolizino[3,2-c]quinolines is achieved through oxidative Pictet-Spengler cyclization, starting with 2-methylpyridines and 2-bromo-2'-nitroacetophenone . Another paper reports the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which involves indolization and in situ alkylation . Additionally, the synthesis of 2-(trifluoromethyl)indoles is described using a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines . These methods highlight the diverse synthetic routes available for constructing fluorinated indole cores.

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal structure of a fluorinated α-aminonitrile compound is determined using single-crystal X-ray diffraction, and its geometry is analyzed using DFT calculations . Another study describes the crystal structure of a fluorinated azetidinone derivative, with the absolute cis configuration confirmed by X-ray analysis . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic properties of fluorinated indoles.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(4-Fluorophenyl)indoline. However, they do discuss the reactivity of related fluorinated indole derivatives. For instance, the reactivity of a fluorinated α-aminonitrile is explored using molecular descriptors and reactivity surfaces . The synthesis of 3-(trifluoromethyl)indoles also involves a cyclization/trifluoromethylation reaction, showcasing the reactivity of the CF3 group in indole synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are explored in several papers. The photophysical properties of indolizino[3,2-c]quinolines are examined, revealing their potential as fluorescent probes in aqueous systems . Theoretical studies on the spectral features, including FT-IR and NMR analyses, are performed to understand the vibrational and electronic properties of the compounds . These analyses are crucial for the development of fluorinated indoles as functional materials and pharmaceuticals.

Scientific Research Applications

Synthesis and Derivatives

2-(4-Fluorophenyl)indoline is a versatile compound used in the synthesis of various derivatives. The compound has been utilized in the synthesis of substituted indoles and carbazoles, particularly from 2-fluorophenyl imines, indicating its significance in the formation of synthetically useful derivatives like carbazole via indolization and in situ alkylation processes (Kudzma, 2003). Moreover, the compound's involvement in the synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones demonstrates its role in the creation of novel pharmacological and antitumor agents (Li et al., 2013).

Optical and Fluorescent Properties

The compound has been utilized in the development of new classes of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy. These compounds, with their unique and desirable optical properties, show potential as prospective fluorescent probes in aqueous systems (Park et al., 2015).

Cancer Research

2-(4-Fluorophenyl)indoline derivatives have shown significant activity against various cancer cell lines, indicating their potential in cancer research and treatment. For instance, indole-aminoquinazoline hybrids exhibited cytotoxicity against human lung cancer, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. Some specific combinations of quinazoline and indole moieties resulted in compounds with significant activity against certain cell lines, suggesting the compound's role in the development of new anticancer agents (Mphahlele et al., 2018).

Dye-Sensitized Solar Cells

Indoline, including 2-(4-Fluorophenyl)indoline, has been used as a strong electron donor in developing organic sensitizers for fabricating efficient dye-sensitized solar cells. The modifications in indoline donors lead to improved power conversion efficiencies and broadened spectral responses, demonstrating the compound's potential in the field of renewable energy and solar technology (Song et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOTVARVLBUZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ATM El-Tunsi - 2020 - etheses.whiterose.ac.uk
The kinetic resolution and α-deprotonation of nitrogen–containing heterocycles using organolithium chemistry has been an important area of work in the Coldham group over the last …
Number of citations: 2 etheses.whiterose.ac.uk

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